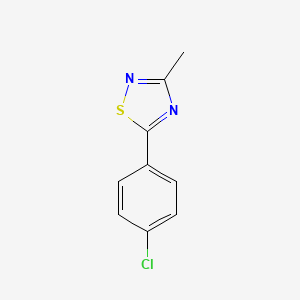

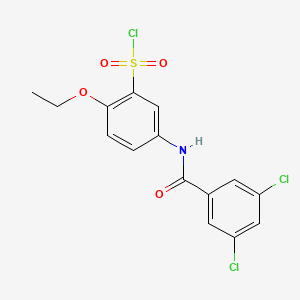

![molecular formula C6H5ClN4 B1598187 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-40-7](/img/structure/B1598187.png)

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Overview

Description

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, also known as 6-CMT, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. 6-CMT has the molecular formula C5H4ClN5 and is an aromatic heterocyclic compound. It is a colorless solid at room temperature and is soluble in water and organic solvents. This compound has been studied for its potential to be used as a building block for the synthesis of other compounds and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Scientific Field

This research falls under the field of Pharmaceutical Chemistry and Microbiology .

Summary of Application

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized to develop new antimicrobial agents with excellent antibacterial activity .

Methods of Application

The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

Results

Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

Scientific Field

This research is in the field of Medicinal Chemistry .

Summary of Application

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been used in the synthesis of compounds with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Methods of Application

The review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .

Results

The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Molecular Recognition and Drug Discovery with Pyridazine Derivatives

Scientific Field

This research falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .

Methods of Application

The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Results

The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Pharmacological Potentials of Triazoles

Scientific Field

This research is in the field of Pharmacology and Medicinal Chemistry .

Summary of Application

Triazole, a nitrogenous heterocyclic moiety, is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Methods of Application

The review article compiles the latest synthetic approaches for the synthesis of triazole and its derivatives .

Results

The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .

properties

IUPAC Name |

6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJIVKKVAJMSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN2C1=NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398799 | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

CAS RN |

58826-40-7 | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

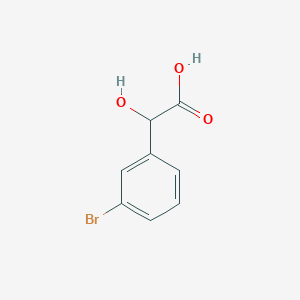

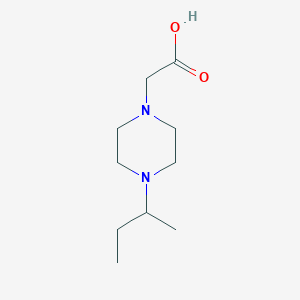

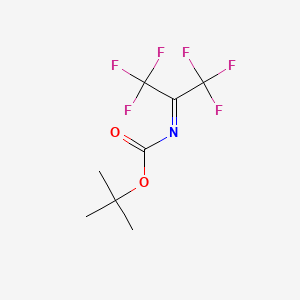

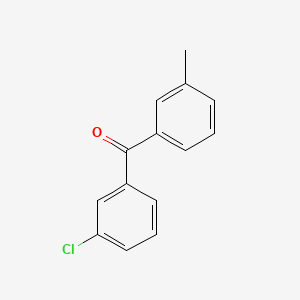

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

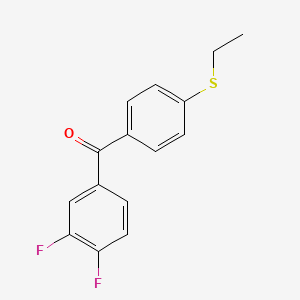

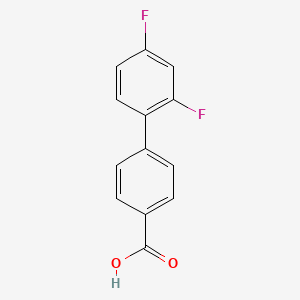

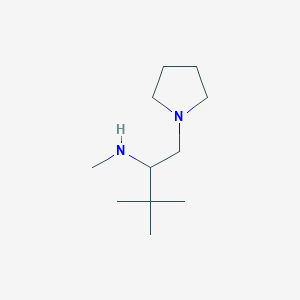

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.